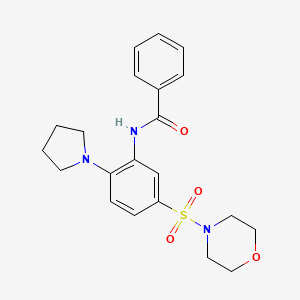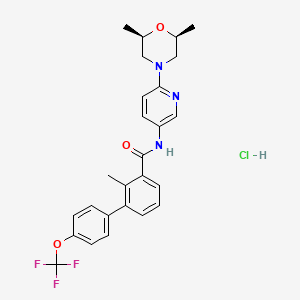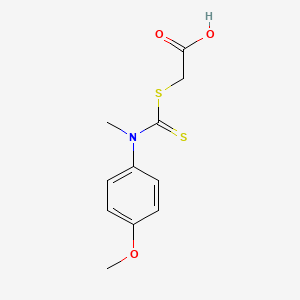![molecular formula C7H8ClNO2S B11937060 4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)
4-[(Chloromethyl)sulfonyl]phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Chloromethyl)sulfonyl]phenylamine is an organic compound with the molecular formula C7H8ClNO2S It is characterized by the presence of a chloromethyl group attached to a sulfonyl group, which is further connected to a phenylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Chloromethyl)sulfonyl]phenylamine typically involves the chloromethylation of phenylamine followed by sulfonylation. One common method includes the reaction of phenylamine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then treated with sulfuryl chloride to introduce the sulfonyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Chloromethyl)sulfonyl]phenylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, sulfuric acid.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-(methylsulfonyl)aniline or 4-(thiomethylsulfonyl)aniline can be formed.
Oxidation Products: Sulfones.
Reduction Products: Sulfides.
Wissenschaftliche Forschungsanwendungen
4-[(Chloromethyl)sulfonyl]phenylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Chloromethyl)sulfonyl]phenylamine involves its reactivity with nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The sulfonyl group can also participate in redox reactions, further expanding the compound’s utility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylsulfonyl)aniline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Thiophenylsulfonyl)aniline: Contains a thiophenyl group instead of a chloromethyl group, altering its reactivity and applications.
4-(Nitrophenylsulfonyl)aniline: Contains a nitro group, which significantly changes its electronic properties and reactivity.
Uniqueness
4-[(Chloromethyl)sulfonyl]phenylamine is unique due to the presence of both chloromethyl and sulfonyl groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H8ClNO2S |
|---|---|
Molekulargewicht |
205.66 g/mol |
IUPAC-Name |
4-(chloromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H8ClNO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5,9H2 |
InChI-Schlüssel |
QSAPAXHVSIVXPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(11S)-5-fluoro-10-methylspiro[1,10-diazatricyclo[9.2.1.03,8]tetradeca-3(8),4,6-triene-12,1'-cyclopropane]-9-one](/img/structure/B11936979.png)
![[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide](/img/structure/B11936987.png)




![(2S,4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B11937026.png)
![6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B11937033.png)

![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine](/img/structure/B11937051.png)
![8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)


![Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane](/img/structure/B11937076.png)
